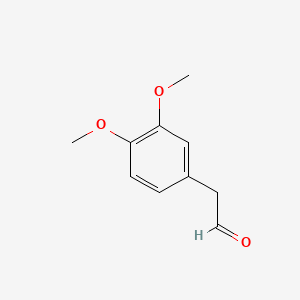
2-(3,4-Dimethoxyphenyl)acetaldehyde
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C10H12O3 . It is a known human metabolite of dexverapamil, arverapamil, Norverapamil, and Verapamil .
Molecular Structure Analysis
The molecular weight of 2-(3,4-Dimethoxyphenyl)acetaldehyde is 180.20 g/mol . The InChI code is1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 . The canonical SMILES string is COC1=C(C=C(C=C1)CC=O)OC . Physical And Chemical Properties Analysis
The computed properties of 2-(3,4-Dimethoxyphenyl)acetaldehyde include a molecular weight of 180.20 g/mol, XLogP3 of 0.9, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Environmental Detection
2-(3,4-Dimethoxyphenyl)acetaldehyde is involved in detecting carbonyl compounds in environmental samples. Houdier et al. (2000) describe a molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, used for measuring trace amounts of carbonyl compounds like aldehydes and ketones in water samples. This method's sensitivity allows for detecting very low concentrations of compounds such as formaldehyde and acetaldehyde in environmental samples like snow, ice, and cloud-water (Houdier et al., 2000).
Molecular Mechanisms in Carcinogenesis
The reactivity of acetaldehyde, a related compound, is significant in understanding molecular mechanisms of carcinogenesis. Mizumoto et al. (2017) discuss how acetaldehyde causes DNA damage, including DNA adducts and mutations, particularly in squamous epithelium. This research helps in understanding the carcinogenic nature of acetaldehyde, especially in relation to alcohol consumption and squamous cell carcinomas (Mizumoto et al., 2017).
Photocatalysis Research
Pd/WO(3) photocatalysts have been studied for their ability to oxidize acetaldehyde under light irradiation. Arai et al. (2008) demonstrated the complete oxidation of acetaldehyde to CO2 over this photocatalyst under both fluorescent and visible-light irradiation. This research is pivotal for understanding the role of photocatalysis in environmental remediation and air pollution control (Arai et al., 2008).
Aqueous Phase Reforming
The role of acetaldehyde in aqueous phase reforming is another area of research. Nozawa et al. (2015) investigated the addition of rhenium to TiO2-supported Rh and Ir catalysts in the reforming of ethanol. They found that the addition of Re accelerated the hydration of acetaldehyde, forming acetic acid, which is crucial for understanding the mechanisms of ethanol dehydrogenation and acetaldehyde decomposition in catalysis (Nozawa et al., 2015).
Chemistry of Combustion Processes
Understanding the chemical structures of flames fueled by acetaldehyde is essential for developing core combustion mechanisms and reducing emissions. Tao et al. (2017) studied the chemical structures of low-pressure laminar premixed acetaldehyde flamesand identified about 40 species, providing valuable information for future mechanism development in combustion processes (Tao et al., 2017).
Acetaldehyde Adduct Formation
Wang et al. (2000) identified three new types of stable acetaldehyde DNA adducts, including an interstrand cross-link. This study is significant for understanding the mutagenic and carcinogenic properties of acetaldehyde, a compound closely related to 2-(3,4-Dimethoxyphenyl)acetaldehyde, by exploring its reactions with DNA (Wang et al., 2000).
Multicomponent Synthesis in Organic Chemistry
In the field of organic chemistry, the multicomponent synthesis of complex compounds involves acetaldehyde derivatives. Turgunalieva et al. (2023) explored the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines using acetaldehyde diethyl acetal, demonstrating a novel approach to synthesizing complex organic compounds (Turgunalieva et al., 2023).
Alcoholic Fermentation Kinetics
Jackowetz et al. (2011) investigated the kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae, examining how various enological parameters affect acetaldehyde production. This research provides insights into the fermentation process and its by-products, relevant for ethanol production and beverage industries (Jackowetz et al., 2011).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVYJWUHXMGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205640 | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)acetaldehyde | |
CAS RN |
5703-21-9 | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dimethoxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYBENZENEACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS521IRB51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


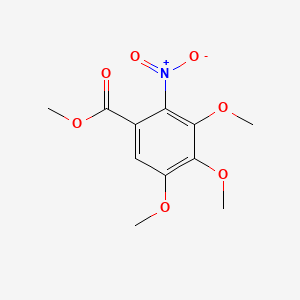
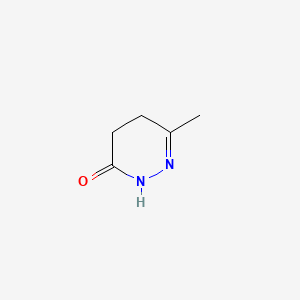

![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)

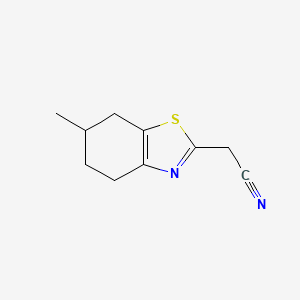
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

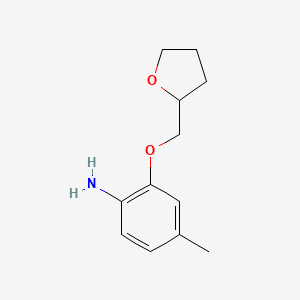
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)


